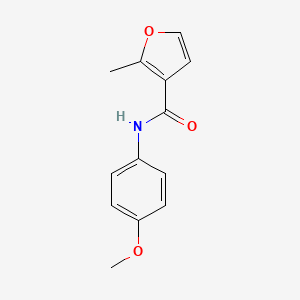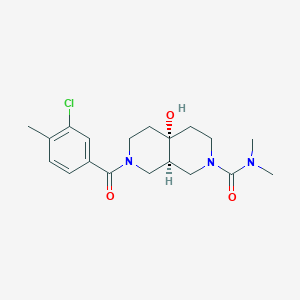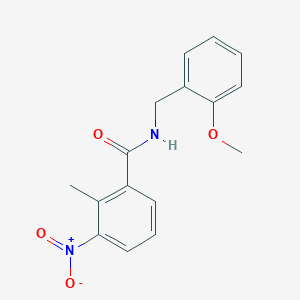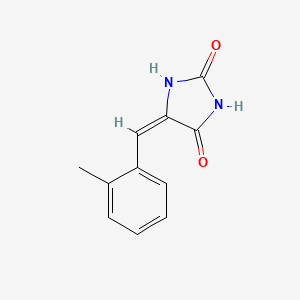
N-(4-methoxyphenyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-methyl-3-furamide is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.08954328 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Antioxidant Activity
A study by Demir et al. (2015) focused on the molecular structure and antioxidant activity of a closely related compound, demonstrating the use of X-ray diffraction, IR spectroscopy, and DFT calculations for structural analysis. The research highlighted the compound's potential in antioxidant applications, evidenced by DPPH free radical scavenging tests (Demir et al., 2015).
Synthetic Utility in Organic Chemistry
The Weinreb amide, a derivative within the same chemical family, has been extensively used as an acylating agent and an aldehyde equivalent in synthetic organic chemistry. Its applications are widespread in heterocyclic chemistry, total synthesis, and industrial-scale pharmaceutical production (Balasubramaniam & Aidhen, 2008).
Application in Polymer and Materials Science
Research by Reihmann and Ritter (2001) explored the enzymatic copolymerization of N-(4-hydroxyphenyl)-2-furamide derivatives, highlighting their application in creating crosslinked materials through Diels-Alder and cycloaddition reactions. This demonstrates the compound's utility in developing advanced materials with specific thermal and mechanical properties (Reihmann & Ritter, 2001).
Anticancer and Biological Activities
A study by Hassan et al. (2014) synthesized derivatives that showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This suggests potential applications in the development of novel anticancer agents (Hassan, Hafez, & Osman, 2014).
Coordination Chemistry for Biological Activity
Ahmed et al. (2013) reported on cobalt and cadmium complexes derived from heterocyclic Schiff-bases containing methoxyphenyl groups, showing antimicrobial activity. This indicates the compound's relevance in creating metal-based drugs or biologically active materials (Ahmed, Yousif, & Al-Jeboori, 2013).
Future Directions
The future directions for the study of N-(4-methoxyphenyl)-2-methyl-3-furamide could include further investigation of its synthesis, structure, properties, and potential applications. For instance, N-(4-methoxyphenyl)pentanamide, a simplified derivative of Albendazole, has shown significant antiparasitic activity against the nematode Toxocara canis, suggesting potential for the development of novel anthelmintic agents .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-12(7-8-17-9)13(15)14-10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGGUKGQVCSNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)
![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)


![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)
